molecular formula C9H12N2O5 B583578 [5'-13C]2'-Deoxyuridine CAS No. 478510-91-7

[5'-13C]2'-Deoxyuridine

Cat. No.: B583578
CAS No.: 478510-91-7
M. Wt: 229.196
InChI Key: MXHRCPNRJAMMIM-XUTLZHNASA-N
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Description

Significance of Stable Isotopes in Biochemical Pathway Elucidation

Stable isotope labeling is a powerful technique that has revolutionized the study of biological systems. By replacing an atom in a molecule with its heavier, non-radioactive isotope, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C), scientists can "tag" and trace the journey of molecules through complex biochemical reactions. silantes.comsilantes.com This approach provides a dynamic view of metabolic processes, allowing researchers to map metabolic pathways, quantify the flow of molecules (flux), and understand how these pathways are regulated within a cell or organism. silantes.comtandfonline.com

The use of stable isotopes, particularly ¹³C, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers several advantages. silantes.comnih.gov It enhances detection sensitivity and allows for the precise quantification of molecules, even at low concentrations. silantes.com Furthermore, stable isotope labeling helps in the unambiguous identification of metabolites and the discovery of novel metabolic pathways. tandfonline.comnih.gov This ability to trace the transformation of labeled compounds provides critical information for understanding cellular physiology and the molecular basis of diseases. silantes.com

The Role of Deoxyuridine and its Analogs in Cellular Metabolism

2'-Deoxyuridine (B118206) is a fundamental component of cellular metabolism, primarily involved in the synthesis of DNA. It belongs to a class of organic compounds known as pyrimidine (B1678525) 2'-deoxyribonucleosides, which consist of a pyrimidine base (uracil) linked to a deoxyribose sugar. drugbank.com A key metabolic process involving deoxyuridine is its conversion to 2'-deoxyuridine-5'-monophosphate (dUMP). This molecule serves as the direct precursor for the synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential building block of DNA. drugbank.com This conversion is a critical step in providing the necessary components for DNA replication.

Due to its central role, analogs of deoxyuridine are widely used in biomedical research. These analogs, which are structurally similar to deoxyuridine but with specific modifications, can act as probes or inhibitors of various cellular processes. For instance, halogenated derivatives like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are extensively used to label and detect newly synthesized DNA in proliferating cells. nih.govpnas.orgroyalsocietypublishing.org Other analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, have been investigated for their antiviral properties. asm.org The study of these analogs provides valuable insights into DNA synthesis, repair mechanisms, and the development of therapeutic agents. asm.orgschd-shimadzu.com

Rationale for [5'-13C]2'-Deoxyuridine as a Mechanistic Probe

The strategic placement of a ¹³C label at the 5'-position of the deoxyribose sugar in 2'-deoxyuridine creates a powerful tool for detailed mechanistic studies. This specific labeling allows researchers to track the fate of the carbon backbone of the sugar moiety as the nucleoside is metabolized. By following the ¹³C label, scientists can gain precise information about the enzymatic reactions involved in nucleoside and nucleotide interconversions.

The use of [5'-¹³C]2'-Deoxyuridine, in combination with sensitive analytical methods, enables the elucidation of complex reaction mechanisms and the kinetics of enzymatic processes. For example, it can be used to study the activity of enzymes involved in the phosphorylation of deoxyuridine or its incorporation into DNA. The distinct mass signature of the ¹³C-labeled compound allows it to be differentiated from its unlabeled counterpart, facilitating the quantification of metabolic flux through specific pathways. silantes.com This level of detail is crucial for understanding the regulation of DNA synthesis and for developing drugs that target these pathways.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application(s)
This compound C₈¹³CH₁₂N₂O₅~229.19Mechanistic probe for studying nucleoside metabolism.
2'-Deoxyuridine C₉H₁₂N₂O₅228.20Precursor in DNA synthesis. drugbank.com
[¹³C,¹⁵N₂]-2'-Deoxyuridine C₈¹³CH₁₂¹⁵N₂O₅~231.18Labeled standard for quantification. schd-shimadzu.com
5-Bromo-2'-deoxyuridine (BrdU) C₉H₁₁BrN₂O₅307.10Marker for cell proliferation. nih.gov
5-Ethynyl-2'-deoxyuridine (EdU) C₁₁H₁₂N₂O₅252.23Marker for DNA synthesis. pnas.orgroyalsocietypublishing.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-XUTLZHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Enrichment Methodologies for 5 13c 2 Deoxyuridine

Chemical Synthesis Pathways for Labeled Deoxyuridine

The introduction of a stable isotope like carbon-13 into a molecule such as 2'-deoxyuridine (B118206) requires precise chemical strategies. A key publication in this area outlines an efficient synthetic method for 2'-deoxy[5'-¹³C]ribonucleosides, highlighting the importance of developing robust pathways for these labeled compounds. nih.gov

Precursor Derivatization and Carbon-13 Incorporation Strategies

The synthesis of nucleoside analogues often involves multi-step processes starting from readily available precursors. For modifications at the 5-position of the uracil (B121893) base, a common precursor is 5-iodo-2'-deoxyuridine. nih.gov A palladium-catalyzed Sonogashira coupling reaction is a frequently employed method to introduce a carbon-based substituent at this position. nih.gov To synthesize [5'-¹³C]2'-Deoxyuridine, a similar approach could be envisioned, utilizing a ¹³C-labeled coupling partner.

Another strategy involves the modification of thymidine (B127349). The 5-methyl group of thymidine can be activated, for instance through bromination, to allow for subsequent nucleophilic substitution to introduce the desired ¹³C-labeled functional group. d-nb.info

A more direct approach to synthesizing 5'-labeled nucleosides involves the displacement of a leaving group at the 5'-position of the sugar moiety. For instance, nucleoside 5'-tosylates can be used as electrophiles in displacement reactions to introduce labeled groups. umich.edu

A general overview of a potential synthetic pathway starting from a protected 2'-deoxyuridine derivative is outlined below:

StepDescriptionKey Reagents and Conditions
1Protection of hydroxyl groupsProtecting groups for the 3' and 5' hydroxyls of the deoxyribose sugar are introduced to prevent side reactions.
2Introduction of a reactive group at the 5-positionA reactive group, such as iodine, is introduced at the 5-position of the uracil base.
3Carbon-13 incorporationA palladium-catalyzed cross-coupling reaction is performed with a ¹³C-labeled synthon.
4DeprotectionThe protecting groups on the sugar moiety are removed to yield the final product.

Purification and Characterization of [5'-¹³C]2'-Deoxyuridine

Following synthesis, purification of the target compound is crucial to remove unreacted starting materials, catalysts, and byproducts. A common technique for the purification of nucleoside analogues is silica (B1680970) gel column chromatography. nih.gov

Characterization of the purified [5'-¹³C]2'-Deoxyuridine is essential to confirm its identity and purity. A suite of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. nih.govmdpi.com For [5'-¹³C]2'-Deoxyuridine, the ¹³C NMR spectrum would show a characteristic signal for the enriched carbon at the 5'-position, and the coupling between this ¹³C nucleus and adjacent protons would be observable in the ¹H NMR spectrum. While specific data for [5'-¹³C]2'-Deoxyuridine is not readily available in public literature, the expected shifts can be inferred from data for unlabeled 2'-deoxyuridine. nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and confirm the incorporation of the ¹³C isotope. nih.gov The mass spectrum of [5'-¹³C]2'-Deoxyuridine would show a molecular ion peak one mass unit higher than that of the unlabeled compound.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to determine the absorption maximum of the compound. nih.gov

The following table summarizes the expected characterization data for [5'-¹³C]2'-Deoxyuridine, with reference values from unlabeled 2'-deoxyuridine.

Analytical TechniqueParameterExpected Observation for [5'-¹³C]2'-DeoxyuridineReference Data for Unlabeled 2'-Deoxyuridine nih.gov
¹³C NMRChemical Shift (δ) of C5'Specific enriched signal~64 ppm
Mass SpectrometryMolecular Weight229.21 g/mol 228.20 g/mol
¹H NMRH6 SignalDoublet with coupling to C6~7.8 ppm

Enzymatic Synthesis Approaches Utilizing [¹³C]-Labeled Precursors

Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis for producing isotopically labeled nucleosides and nucleotides. mdpi.commdpi.com

One common approach is metabolic labeling, where microorganisms such as Escherichia coli are cultured in a medium containing a ¹³C-labeled carbon source, like [¹³C]-glucose. nih.govnih.govoup.com The bacteria then incorporate the ¹³C into their metabolic pathways, leading to the production of isotopically labeled biomolecules, including nucleosides. The labeled nucleosides can then be extracted and purified. While this method is powerful, it often leads to a distribution of the label across various carbon positions rather than site-specific labeling, unless specific metabolic pathways and precursors are exploited. nih.gov

For a more targeted enzymatic synthesis, in vitro enzyme cascade reactions can be employed. mdpi.com This could involve a nucleoside phosphorylase to couple a ¹³C-labeled uracil base with a deoxyribose-1-phosphate sugar. Alternatively, specific kinases can be used to phosphorylate a pre-synthesized [5'-¹³C]2'-Deoxyuridine to its corresponding monophosphate, diphosphate (B83284), or triphosphate forms. mdpi.com For example, deoxynucleoside kinase from Drosophila melanogaster is known to phosphorylate a wide range of deoxynucleosides. mdpi.com

Radiochemical Purity and Isotopic Enrichment Assessment

Ensuring the purity of the labeled compound is critical for its intended applications. Radiochemical purity, in the context of stable isotopes, refers to the proportion of the total compound that is in the desired isotopically labeled form.

Isotopic enrichment is a key parameter that quantifies the percentage of the specific isotope at a particular position in the molecule. jenabioscience.com For [5'-¹³C]2'-Deoxyuridine, an isotopic enrichment of >98% is typically desired for use as an internal standard in quantitative mass spectrometry studies.

The assessment of isotopic enrichment is commonly performed using:

Mass Spectrometry (MS) : By analyzing the relative intensities of the mass peaks corresponding to the labeled and unlabeled compound, the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantitative NMR (qNMR) can be used to determine the isotopic enrichment by comparing the integral of the signal from the ¹³C-labeled position to that of an internal standard or a signal from an unlabeled position in the molecule. mdpi.com

The following table provides a summary of the methods used to assess the purity and enrichment of [5'-¹³C]2'-Deoxyuridine.

ParameterMethodDescription
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)Separates the target compound from chemical impurities. Purity is often reported as a percentage of the total peak area.
Isotopic EnrichmentMass Spectrometry (MS)Determines the ratio of the isotopically labeled molecule to its unlabeled counterpart.
Isotopic EnrichmentNuclear Magnetic Resonance (NMR)Provides a quantitative measure of the ¹³C content at the specific labeled site.

Metabolic Pathway Elucidation Utilizing 5 13c 2 Deoxyuridine

Tracing Deoxyuridine Monophosphate (dUMP) and Thymidylate Synthesis Pathways

The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is a critical, rate-limiting step in the de novo synthesis of thymidine (B127349) nucleotides required for DNA. hmdb.ca This reaction is catalyzed by the enzyme thymidylate synthase (TS), which methylates dUMP using 5,10-methylenetetrahydrofolate as the methyl donor. nih.govbiorxiv.org Introducing [5'-13C]2'-Deoxyuridine into a cellular system allows for the direct tracing of this specific pathway. Once inside the cell, this compound is phosphorylated by thymidine kinase (TK) to produce this compound 5'-monophosphate ([¹³C]dUMP). The ¹³C label is retained as this molecule is subsequently converted to [¹³C]dTMP by thymidylate synthase.

Analysis of Nucleotide Pool Dynamics via this compound

Interactive Data Table 1: Hypothetical Time-Course Analysis of ¹³C-Label Incorporation

This table illustrates the expected pattern of ¹³C-label incorporation from this compound into key pyrimidine (B1678525) nucleotides in a cell culture experiment, as would be measured by LC-MS. The data shows the progressive conversion of the tracer into downstream metabolites.

Time Point (Hours)[¹³C]dUMP (Relative Abundance)[¹³C]dTMP (Relative Abundance)[¹³C]dTTP (Relative Abundance)
00.00.00.0
165.210.51.1
440.145.815.3
815.760.335.9
125.355.148.6

Interconversion of Deoxyuridine Derivatives within Cellular Systems

Once this compound is converted to [¹³C]dUMP, it can enter several metabolic routes. While the primary path for thymine (B56734) synthesis is the conversion to dTMP, [¹³C]dUMP can also be sequentially phosphorylated by nucleotide kinases to form [¹³C]deoxyuridine diphosphate (B83284) ([¹³C]dUDP) and subsequently [¹³C]deoxyuridine triphosphate ([¹³C]dUTP). Cellular systems maintain a very low concentration of dUTP, as its accidental incorporation into DNA can lead to mutations. This is achieved by the enzyme dUTP pyrophosphatase (dUTPase), which rapidly hydrolyzes dUTP back to dUMP. scispace.com Tracing with this compound allows for the study of this cycle, quantifying the flux towards dUTP and its subsequent hydrolysis, which is crucial for maintaining genome integrity. scispace.com

Investigation of Pyrimidine Salvage and De Novo Synthesis Pathways

Cells can produce pyrimidine nucleotides through two main routes: the de novo pathway, which builds them from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing nucleosides and bases from the breakdown of DNA and RNA or from the extracellular environment. creative-proteomics.comresearchgate.netfrontiersin.org These pathways are balanced differently depending on the cell type and metabolic state. researchgate.net

This compound is an ideal tracer to specifically investigate the contribution of the pyrimidine salvage pathway. Since the labeled deoxyuridine is an external precursor, its incorporation into the cellular nucleotide pools is a direct measure of salvage activity. researchgate.net By comparing the abundance of ¹³C-labeled dTTP to the total dTTP pool (which includes unlabeled dTTP from de novo synthesis), researchers can determine the relative reliance of a cell on each pathway. For example, many cancer cells exhibit upregulated salvage pathways to meet the high demand for DNA precursors needed for rapid proliferation. creative-proteomics.com

Interactive Data Table 2: Quantifying Pathway Contributions with this compound

This table presents a hypothetical comparison of pyrimidine pathway utilization in two different cell types after a 24-hour incubation with this compound. The data reflects the percentage of the total deoxythymidine triphosphate (dTTP) pool that is derived from the salvage pathway (labeled) versus the de novo pathway (unlabeled).

Cell Type% of dTTP Pool from Salvage (¹³C-labeled)% of dTTP Pool from De Novo (unlabeled)Interpretation
Quiescent Fibroblast15%85%Primarily relies on de novo synthesis.
Proliferating Cancer Cell65%35%High reliance on salvage pathway.

Assessment of Deoxynucleotide Triphosphate (dNTP) Pool Homeostasis

Maintaining balanced pools of the four deoxynucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) is essential for the accuracy of DNA replication and repair. Imbalances in dNTP pools can lead to increased mutation rates and genomic instability, which are hallmarks of cancer. scispace.com Isotope tracing with this compound provides a method to assess the dynamics and regulation of the dTTP pool specifically.

By measuring the rate of incorporation of the ¹³C label into the dTTP pool under various conditions (e.g., in the presence of drugs that inhibit de novo synthesis), scientists can study how cells adapt to metabolic stress to maintain dNTP homeostasis. For instance, if a drug blocks an enzyme in the de novo pathway, a cell might compensate by increasing its uptake and utilization of external nucleosides through the salvage pathway. This would be observed as an increased incorporation of the ¹³C label from this compound into the dTTP pool. nih.gov This type of analysis is crucial for understanding the mechanisms of action of certain chemotherapeutic agents and for identifying potential metabolic vulnerabilities in diseased cells.

Interactive Data Table 3: Effect of a De Novo Pathway Inhibitor on dTTP Synthesis

This table shows hypothetical results from an experiment measuring the source of dTTP in cells treated with an inhibitor of de novo pyrimidine synthesis (e.g., 5-Fluorouracil). The data, derived from a this compound tracing study, demonstrates the compensatory shift towards the salvage pathway.

Experimental Condition% dTTP from Salvage ([¹³C]dUrd)% dTTP from De NovoChange in Salvage Contribution
Control (No Drug)30%70%-
De Novo Inhibitor85%15%+183%

Applications of 5 13c 2 Deoxyuridine in Nucleic Acid Metabolism Studies

Monitoring Deoxyribonucleic Acid (DNA) Synthesis and Replication Fidelity

The process of DNA synthesis, or replication, is fundamental to cell proliferation. Monitoring this process is crucial for understanding normal cellular function and various disease states. Labeled nucleosides are frequently used to track the rate and fidelity of DNA replication.

For a labeled nucleoside to be a useful tool in monitoring DNA synthesis, it must be incorporated into the genomic DNA of proliferating cells. In principle, [5'-13C]2'-Deoxyuridine, after being transported into the cell and phosphorylated to its triphosphate form (this compound triphosphate), could be incorporated into newly synthesized DNA. This would occur during the S phase of the cell cycle, where DNA polymerases add nucleotides to the growing DNA strand.

Quantifying the rate of DNA synthesis provides valuable insights into cell cycle kinetics and the effects of various stimuli or inhibitors on cell proliferation. In theory, following the incorporation of this compound into the DNA of a cell population, the amount of the incorporated label could be measured using techniques like mass spectrometry. This would provide a quantitative measure of DNA synthesis. The use of ¹³C-labeled precursors is a known method for metabolic flux analysis, which can provide information on the metabolic pathways feeding into nucleoside biosynthesis. acs.org

While this application is theoretically sound, specific protocols and research findings detailing the use of this compound for the quantitative analysis of DNA synthesis rates in cellular models are not prevalent in the scientific literature. Studies often rely on the aforementioned thymidine (B127349) analogs, EdU and BrdU, for such quantitative assessments. nih.gov

Table 1: Comparison of Labeled Nucleosides Used in DNA Synthesis Studies

Labeled NucleosideDetection MethodCommon Applications
This compound Mass SpectrometryMetabolic flux analysis, Internal standard
5-ethynyl-2'-deoxyuridine (B1671113) (EdU) Click Chemistry with fluorescent azidesDetection of DNA replication, cell proliferation assays, unscheduled DNA synthesis measurement. nih.govpnas.org
5-bromo-2'-deoxyuridine (B1667946) (BrdU) Antibody-based detectionDetection of DNA replication, cell proliferation assays. mdpi.comroyalsocietypublishing.org
[³H]Thymidine AutoradiographyHistorical gold standard for detecting DNA synthesis. pnas.org

Incorporation of this compound into Genomic DNA

Studies on DNA Repair Mechanisms and Unscheduled DNA Synthesis

DNA repair is a critical cellular process that maintains genomic integrity. Unscheduled DNA synthesis (UDS) is a hallmark of nucleotide excision repair (NER), a major DNA repair pathway that removes bulky DNA lesions. UDS involves the synthesis of a short patch of DNA to replace the excised damaged segment.

Theoretically, this compound could be used to study UDS. In non-dividing cells or cells outside of the S-phase, the incorporation of this labeled nucleoside into DNA would indicate DNA repair synthesis. The amount of incorporated this compound could then be quantified by mass spectrometry to measure the extent of DNA repair.

Despite this potential application, the scientific literature is dominated by studies using other labeled nucleosides for UDS assays. For instance, EdU has been successfully used to measure UDS in a non-radioactive manner, providing a rapid and accurate alternative to older methods. pnas.orgnih.gov The protocol for such an assay involves inducing DNA damage, followed by the incubation of cells with EdU, which is then detected via a fluorescent azide (B81097) coupling reaction. figshare.com Similarly, BrdU has also been employed in UDS studies. jst.go.jp

Analysis of Deoxyuridine Metabolism in Viral Replication Cycles

Many viruses rely on the host cell's machinery for their replication, including the synthesis of viral DNA. The metabolism of nucleosides, including deoxyuridine, can be significantly altered upon viral infection. Studying these metabolic changes can provide insights into viral replication strategies and identify potential antiviral targets.

The use of this compound could, in principle, allow for the tracing of deoxyuridine metabolism in virus-infected cells. By tracking the flow of the ¹³C label, researchers could investigate the activity of viral and cellular enzymes involved in nucleoside metabolism and the incorporation of deoxyuridine into viral genomes.

While this is a plausible application, specific studies employing this compound to analyze deoxyuridine metabolism in viral replication cycles are not widely reported. Research in this area has often utilized other labeled nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, to investigate its metabolic fate in cells infected with viruses like Herpes Simplex Virus. asm.org Some antiviral agents, such as 5-propyl-2'-deoxyuridine, have been studied for their selective inhibition of viral replication. nih.gov

Spectroscopic Applications of 5 13c 2 Deoxyuridine in Biomolecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the three-dimensional structure and dynamics of biomolecules at an atomic level. The incorporation of ¹³C labels, such as in [5'-13C]2'-Deoxyuridine, significantly enhances the power of NMR by providing a specific spectroscopic window to observe the labeled molecule and its interactions.

Characterization of this compound and its Metabolites via ¹³C-NMR

The ¹³C isotope possesses a nuclear spin of ½, making it NMR active. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each carbon atom in a molecule. The specific placement of the ¹³C label at the 5'-position of 2'-deoxyuridine (B118206) allows for the unambiguous assignment of signals corresponding to this carbon and any subsequent metabolites where this labeled carbon is retained.

The metabolism of deoxyuridine involves several key enzymatic steps. It can be phosphorylated to deoxyuridine monophosphate (dUMP), diphosphate (B83284) (dUDP), and triphosphate (dUTP). Alternatively, it can be degraded into uracil (B121893) and deoxyribose-1-phosphate. When [5'-¹³C]2'-Deoxyuridine is introduced into a biological system, the ¹³C label will be present in the resulting phosphorylated metabolites. ¹³C-NMR can be used to track the appearance of these metabolites and characterize their chemical shifts, providing information on the kinetics and pathways of deoxyuridine metabolism.

Table 1: Representative ¹³C-NMR Chemical Shifts for [5'-¹³C]2'-Deoxyuridine and its Potential Metabolites

CompoundLabeled CarbonExpected Chemical Shift Range (ppm)
[5'-¹³C]2'-DeoxyuridineC5'~60-65
[5'-¹³C]Deoxyuridine Monophosphate (dUMP)C5'~62-67
[5'-¹³C]Deoxyuridine Diphosphate (dUDP)C5'~63-68
[5'-¹³C]Deoxyuridine Triphosphate (dUTP)C5'~64-69

Note: The exact chemical shifts can vary depending on the solvent, pH, temperature, and the presence of metal ions. The chemical shifts are based on typical values for carbon atoms in similar chemical environments.

In-Cell NMR Studies of Labeled Nucleosides and Nucleic Acids

In-cell NMR is a powerful technique that allows for the study of biomolecules in their native cellular environment. By introducing isotopically labeled compounds like [5'-¹³C]2'-Deoxyuridine into living cells, researchers can monitor their uptake, metabolism, and incorporation into larger biomacromolecules such as DNA in real-time.

The process involves cultivating cells in a medium containing the ¹³C-labeled nucleoside. As the cells proliferate, [5'-¹³C]2'-Deoxyuridine is transported into the cell and phosphorylated to its triphosphate form, [5'-¹³C]dUTP. While dUTP is not a canonical DNA building block, it can be erroneously incorporated into DNA by DNA polymerases. The subsequent tracking of the ¹³C signal from the 5'-position within the cellular milieu can provide insights into DNA replication and repair processes. The specific ¹³C label acts as a beacon, allowing the signals from the incorporated nucleoside to be distinguished from the vast background of unlabeled molecules within the cell. This approach has been successfully used to monitor the incorporation of other labeled nucleotides into RNA and DNA, providing valuable data on nucleic acid dynamics and interactions within living cells.

Mass Spectrometry (MS) Applications for Metabolite Identification and Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying and quantifying metabolites in complex biological samples. The use of stable isotope-labeled compounds like [5'-¹³C]2'-Deoxyuridine significantly enhances the capabilities of MS-based metabolic analysis.

Isotope Ratio Mass Spectrometry (IRMS) for Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the ratio of stable isotopes with very high precision. When coupled with techniques like liquid chromatography (LC-IRMS) or gas chromatography (GC-IRMS), it becomes a powerful tool for metabolic flux analysis (MFA).

In the context of [5'-¹³C]2'-Deoxyuridine, the labeled compound is introduced into a biological system as a tracer. As it is metabolized, the ¹³C label is incorporated into various downstream metabolites. By measuring the ¹³C enrichment in these metabolites over time, it is possible to quantify the rates (fluxes) of the metabolic pathways involved. For instance, the rate of conversion of deoxyuridine to its phosphorylated forms and its subsequent incorporation into DNA or degradation can be determined. This information is crucial for understanding how metabolic pathways are regulated and how they respond to various physiological or pathological conditions. The high precision of IRMS allows for the detection of very small changes in isotope ratios, making it ideal for tracing the metabolic fate of labeled compounds even at low concentrations.

Advanced Spectroscopic Techniques for Analyzing this compound Incorporation

Beyond conventional NMR and MS, advanced spectroscopic techniques can leverage the unique properties of isotopic labels to provide even more detailed information about the incorporation and local environment of [5'-¹³C]2'-Deoxyuridine within biomolecules.

One such powerful technique is Raman spectroscopy, which measures the vibrational modes of molecules. While standard Raman scattering is an inherently weak process, the incorporation of a ¹³C isotope can induce a detectable shift in the vibrational frequency of the bonds involving the labeled carbon. This isotope-edited Raman spectroscopy can be used to specifically track the labeled molecule.

A more sensitive variant is Surface-Enhanced Raman Spectroscopy (SERS), which can enhance the Raman signal by many orders of magnitude for molecules adsorbed on or near a nanostructured metal surface. In principle, after incorporation of [5'-¹³C]2'-Deoxyuridine into DNA, the DNA could be isolated and analyzed by SERS. The isotopic shift in the vibrational modes associated with the C5'-H bonds or the sugar-phosphate backbone in the vicinity of the label could serve as a unique signature for the incorporated nucleoside. This would allow for highly sensitive detection and potentially provide information about the local conformation of the DNA at the site of incorporation.

Enzymatic and Biochemical Studies Involving 5 13c 2 Deoxyuridine

Substrate Utilization and Kinetic Analysis for Deoxyuridine-Metabolizing Enzymes

[5'-13C]2'-Deoxyuridine, and its phosphorylated derivatives, are invaluable in studying the family of enzymes that metabolize deoxyuridine. The carbon-13 label provides a distinct signal for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise measurement of substrate binding, catalytic rates, and the effects of inhibitors.

Thymidylate Synthase (TS) Activity and Inhibition Studies

Thymidylate synthase (TS) is a crucial enzyme that catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.com The use of isotopically labeled dUMP, such as [5'-13C]dUMP derived from this compound, allows for detailed kinetic analysis of the TS-catalyzed reaction.

Studies have utilized various labeled forms of dUMP to probe the enzyme's mechanism. For instance, the synthesis of [2-14C, 5-2H]dUMP has been employed to investigate kinetic isotope effects, providing insights into C-H bond activation steps during catalysis. mdpi.com The binding of dUMP and its analogues, like 5-fluoro-2'-deoxyuridylate (FdUMP), to TS can be meticulously studied, revealing thermodynamic parameters of the interaction. acs.org

Enzyme VariantFold Change in kcat (vs. Wild-Type)Fold Change in Km for dUMP (vs. Wild-Type)
S167A1.1-95 (lower)5-90 (higher)
S167G1.1-95 (lower)5-90 (higher)
S167T1.1-95 (lower)5-90 (higher)
S167C1.1-95 (lower)5-90 (higher)
N177A200 (reduced)200 (increased)

Deoxyuridine Triphosphatase (dUTPase) Function and Regulation

Deoxyuridine triphosphatase (dUTPase) plays a vital role in maintaining the integrity of DNA by hydrolyzing deoxyuridine triphosphate (dUTP) to dUMP and pyrophosphate. preprints.orgunl.edu This action prevents the misincorporation of uracil (B121893) into DNA by DNA polymerases. bibliotekanauki.plptbioch.edu.pl The product, dUMP, serves as the direct precursor for thymidylate synthesis. preprints.org

The function of dUTPase is essential for cellular viability, and its absence can be lethal. unl.edu The enzyme's mechanism involves a nucleophilic attack by a water molecule on the α-phosphate of dUTP. unl.edu Studies on dUTPase from various organisms, including the Western Corn Rootworm, have shown high substrate specificity for dUTP. unl.edu

The regulation of dUTPase expression is complex and can be influenced by cellular stress and DNA damage. For example, treatment with the chemotherapeutic agent oxaliplatin (B1677828) has been shown to downregulate dUTPase expression in a p53-dependent manner. nih.gov This downregulation can lead to increased cellular levels of dUTP, potentially sensitizing cancer cells to other therapies like 5-fluorouracil (B62378). nih.gov

Uracil-DNA Glycosylase (UDG) Mechanism of Action

Uracil-DNA glycosylase (UDG) is a key enzyme in the base excision repair (BER) pathway, responsible for removing uracil from DNA. wikipedia.org Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUMP. wikipedia.org UDG cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an abasic (AP) site that is subsequently repaired by other enzymes in the BER pathway. wikipedia.orgnih.gov

The mechanism of UDG involves the enzyme flipping the uracil base out of the DNA helix and into its active site. nih.gov Monofunctional glycosylases, like human UDG, utilize an activated water molecule to attack the glycosidic bond. nih.gov Studies on various UDG families have revealed conserved structural motifs and catalytic residues essential for this process. rcsb.org For instance, family 5 UDG from Thermus thermophilus HB8 employs both steric force and water activation for the excision reaction. rcsb.org

Interestingly, some DNA glycosylases can act on modified uracil bases. For example, E. coli uracil DNA N-glycosylase can remove 5-hydroxy-2'-deoxyuridine (B1206715) (5-OHdU) from DNA. researchgate.net

Interaction with Nucleoside Transport Systems and Cellular Uptake Mechanisms

The entry of this compound and its analogues into cells is mediated by nucleoside transporters (NTs), which are membrane proteins crucial for the uptake of natural nucleosides and various nucleoside-derived drugs. elifesciences.org There are two main families of NTs: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). elifesciences.org

Studies using radiolabeled nucleosides, such as 5-[125I]iodo-2'-deoxyuridine, have been instrumental in characterizing the kinetics and inhibition of these transport systems. nih.gov For instance, the transport of 125IdUrd in human erythrocytes was found to have a Km of 73 +/- 18 microM. nih.gov

Research has shown that specific transporters exhibit distinct substrate specificities. The Trypanosoma cruzi TcrNT2 transporter, for example, shows high affinity for thymidine (B127349) and can transport 5-halogenated 2'-deoxyuridine (B118206) analogues. nih.gov The expression and localization of these transporters can be modulated by cellular conditions. For example, treatment with 5-fluorouracil can lead to an increased number of nucleoside transporters on the cell membrane, enhancing the uptake of other nucleosides like [18F]FLT. aacrjournals.org This phenomenon has implications for cancer imaging and therapy. aacrjournals.org

Mechanistic Studies of DNA Polymerases and Nucleotide Incorporation Fidelity

DNA polymerases are responsible for synthesizing DNA, and their accuracy, or fidelity, is critical for maintaining genome stability. thermofisher.comneb.cn this compound, in its triphosphate form ([5'-13C]dUTP), can be used to study the mechanisms of nucleotide incorporation and the fidelity of DNA polymerases.

The fidelity of a DNA polymerase is its ability to discriminate against incorrect nucleotides during DNA synthesis. annualreviews.org High-fidelity polymerases possess a 3'→5' exonuclease activity, also known as proofreading, which allows them to remove misincorporated nucleotides. thermofisher.com The error rate of DNA polymerases can be measured using various assays, and fidelity is often expressed as the inverse of this error rate. thermofisher.com

DNA polymerases can incorporate modified nucleotides, although the efficiency of incorporation can be affected by the nature and position of the modification. acs.org Modifications at the C5 position of pyrimidines are generally well-tolerated. acs.org Studies with modified dUTPs have shown that certain polymerases, like Vent (exo-) DNA polymerase, can efficiently incorporate these analogues into DNA. nih.gov The ability to incorporate modified nucleotides is crucial for various biotechnological applications, including SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and the development of DNA-based diagnostics. acs.orgnih.gov

DNA PolymeraseRelative Fidelity (vs. Taq)Key Features
Taq DNA Polymerase1xLacks proofreading activity. neb.cn
Pfu DNA Polymerase~10xPossesses proofreading activity. thermofisher.com
KOD DNA Polymerase~10xPossesses proofreading activity. thermofisher.com
Q5 High-Fidelity DNA Polymerase>50–300xEngineered for high fidelity and processivity. thermofisher.com

Advanced Methodological Considerations for 5 13c 2 Deoxyuridine Research

Experimental Design for Isotopic Tracing in Complex Biological Systems

The success of any isotopic tracing study hinges on a meticulously planned experimental design. When using [5'-13C]2'-Deoxyuridine in complex biological systems, such as in vivo models or sophisticated cell co-culture systems, several factors must be carefully considered to ensure the generation of robust and interpretable data.

A primary consideration is the choice of the biological model system itself. The metabolic state of the cells or organism, including their proliferation rate and the activity of nucleotide salvage and de novo synthesis pathways, will significantly influence the incorporation and metabolic fate of the tracer. springermedizin.de For instance, in cancer cell lines known for their rapid proliferation and altered metabolism, the uptake and utilization of this compound are expected to be more pronounced compared to quiescent primary cells. shimadzu.com

The duration of the labeling experiment is another critical parameter. Short-term pulse-labeling with this compound can provide insights into the immediate flux through DNA synthesis pathways. In contrast, long-term or pulse-chase experiments are necessary to track the stability of the labeled DNA and to study processes such as DNA repair and cell turnover. It is crucial to establish that isotopic steady state has been reached for the metabolites of interest, which can be validated by measuring isotopic labeling at multiple time points. nih.gov

The concentration of the this compound tracer must be optimized to ensure sufficient incorporation for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) without inducing cytotoxic effects or perturbing the natural metabolic pathways. High concentrations of thymidine (B127349) analogues can lead to cell cycle arrest and DNA damage. wikipedia.org Therefore, preliminary dose-response studies are recommended to determine the optimal, non-toxic concentration for the specific biological system under investigation.

Furthermore, the experimental setup should account for the potential contribution of unlabeled endogenous precursors. The intracellular pools of deoxyuridine are supplied by both the salvage pathway, which would utilize the provided this compound, and the de novo synthesis pathway. The relative contribution of these pathways can be influenced by the cell type and the specific experimental conditions.

A well-designed experiment will also include appropriate controls. These should encompass unlabeled control groups to establish the natural abundance of isotopes and to account for any background signals in the analytical instrumentation. In complex in vivo studies, the route of administration of the tracer (e.g., intravenous, intraperitoneal, or oral) must be chosen carefully to ensure efficient delivery to the target tissue. medchemexpress.com

To illustrate the type of data generated, Table 1 presents a hypothetical experimental design for a study investigating the effect of a novel anti-cancer drug on DNA synthesis using this compound.

Table 1: Example Experimental Design for Isotopic Tracing with this compound

Parameter Description
Cell Line Human colorectal cancer cell line (e.g., HCT116)
Tracer This compound
Tracer Concentration 10 µM (determined from prior toxicity assays)
Treatment Groups 1. Vehicle Control 2. Novel Anti-Cancer Drug (at IC50 concentration)
Labeling Duration 24 hours (to approach isotopic steady state)
Sample Collection Cells harvested at 0, 6, 12, and 24 hours post-labeling
Analytical Method Liquid Chromatography-Mass Spectrometry (LC-MS)
Analytes of Interest Genomic DNA for 13C-enrichment in deoxythymidine

| Biological Replicates | n=5 per group per time point |

Data Analysis and Computational Modeling of this compound Flux

Following the acquisition of raw data from analytical platforms like LC-MS or NMR, sophisticated data analysis and computational modeling are required to translate the measured isotopic labeling patterns into meaningful metabolic fluxes. This process involves several key steps.

The initial step is the correction of raw mass spectrometry data for the natural abundance of 13C and other isotopes. This correction is essential for accurately determining the fractional enrichment of the tracer in downstream metabolites. Several software packages and algorithms are available for this purpose.

Once the corrected mass isotopomer distributions (MIDs) are obtained, they can be used to calculate the fractional contribution of this compound to the deoxynucleotide pools and subsequently to newly synthesized DNA. This provides a direct measure of the activity of the nucleotide salvage pathway leading to DNA synthesis.

To gain a more comprehensive understanding of the metabolic network, these MIDs can be integrated into metabolic flux analysis (MFA) models. nih.gov 13C-MFA is a powerful technique that uses a mathematical model of cellular metabolism to estimate the rates (fluxes) of intracellular reactions. nih.gov For this compound research, the metabolic model would need to include the key reactions of nucleotide metabolism, including the salvage and de novo synthesis pathways for pyrimidines, and their eventual incorporation into DNA.

The core of 13C-MFA involves solving a system of algebraic equations that describe the flow of the 13C label through the metabolic network at isotopic steady state. masseycancercenter.org By fitting the model-predicted MIDs to the experimentally measured MIDs, the unknown flux parameters can be estimated. The goodness-of-fit is typically assessed using statistical tests like the chi-squared test. nih.gov

For dynamic labeling experiments where isotopic steady state is not reached, isotopically non-stationary MFA (INST-MFA) can be employed. INST-MFA uses a system of ordinary differential equations to model the time-dependent changes in isotopic labeling, providing a more detailed picture of metabolic dynamics.

The output of these computational models is a quantitative flux map, which illustrates the rates of all the reactions in the network. This allows researchers to identify bottlenecks, rerouting of pathways, and the specific metabolic effects of genetic or pharmacological perturbations. For example, a decrease in the flux from this compound to DNA in drug-treated cells would provide quantitative evidence for the drug's inhibitory effect on DNA synthesis.

Table 2 provides a representative example of flux data that could be generated from a 13C-MFA study using this compound to compare metabolic fluxes in control versus drug-treated cancer cells.

Table 2: Representative Metabolic Flux Analysis Data

Metabolic Reaction Flux (Control) (nmol/10^6 cells/hr) Flux (Drug-Treated) (nmol/10^6 cells/hr) Fold Change p-value
dUrd -> dUMP (Salvage) 15.2 ± 1.8 8.1 ± 1.1 0.53 <0.01
de novo dUMP synthesis 25.4 ± 3.1 28.9 ± 3.5 1.14 >0.05
dUMP -> dTMP 40.6 ± 4.5 37.0 ± 4.2 0.91 >0.05
dTMP -> DNA 38.1 ± 4.1 12.5 ± 2.9 0.33 <0.001

Data are presented as mean ± standard deviation from n=5 biological replicates. Fluxes are hypothetical and for illustrative purposes.

Integration with Multi-Omics Approaches

To achieve a systems-level understanding of the biological processes influenced by this compound metabolism, it is increasingly important to integrate isotopic tracing data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. medrxiv.org This multi-omics approach provides a more holistic view by connecting changes in metabolic fluxes to alterations in gene expression, protein levels, and the broader metabolic landscape.

Transcriptomics: By combining this compound tracing with RNA sequencing (RNA-seq), researchers can correlate changes in DNA synthesis flux with the expression levels of genes encoding key enzymes in nucleotide metabolism. For example, a drug-induced decrease in this compound incorporation into DNA might be accompanied by the downregulation of genes encoding thymidine kinase or DNA polymerases.

Proteomics: Similarly, proteomic analysis using techniques like mass spectrometry-based proteomics can reveal changes in the abundance of proteins involved in DNA synthesis, repair, and cell cycle regulation. This can help to elucidate the direct protein targets of a perturbation and how these changes translate to altered metabolic function.

Metabolomics: Untargeted metabolomics provides a snapshot of the entire cellular metabolome, complementing the targeted information from the this compound tracer. masseycancercenter.org This can reveal broader metabolic reprogramming that occurs in response to a treatment or genetic alteration. For instance, a block in DNA synthesis might lead to the accumulation of upstream nucleotide precursors and a depletion of downstream metabolites, which can be detected by untargeted metabolomics.

The integration of these large and complex datasets requires advanced bioinformatics and computational tools. Statistical methods such as correlation analysis and network-based approaches can be used to identify significant associations between the different omics layers. Logic-based modeling can also be employed to construct predictive models of cellular signaling and gene-regulatory networks. plos.org

A powerful outcome of such integrated analysis is the generation of new hypotheses. For example, the discovery of a concurrent decrease in DNA synthesis flux, downregulation of a specific DNA repair gene, and accumulation of a particular metabolite could point towards a novel mechanism of drug action. These hypotheses can then be tested in subsequent targeted experiments.

Table 3 outlines a potential multi-omics integration strategy for a study utilizing this compound.

Table 3: Multi-Omics Integration Strategy

Omics Layer Experimental Approach Key Data Generated Potential Insights
Isotope Tracing This compound labeling with LC-MS Fractional enrichment in DNA, metabolic fluxes Rate of DNA synthesis via the salvage pathway
Transcriptomics RNA-Sequencing (RNA-seq) Differentially expressed genes Changes in the expression of genes involved in nucleotide metabolism and cell cycle control
Proteomics SWATH-MS or TMT-based proteomics Differentially abundant proteins Alterations in the levels of key enzymes and regulatory proteins
Metabolomics Untargeted LC-MS/MS Global changes in metabolite levels Broad metabolic rewiring in response to perturbation

| Integrated Analysis | Correlation matrices, network analysis, pathway enrichment | Correlated changes across omics layers, identification of key regulatory nodes | A systems-level understanding of the cellular response to altered DNA synthesis |

By employing these advanced methodological considerations, researchers can fully harness the potential of this compound as a tracer to gain deep and quantitative insights into the complex and dynamic processes of DNA metabolism in a variety of biological contexts.

Future Directions and Emerging Research Avenues for 5 13c 2 Deoxyuridine

Applications in Systems Biology and Quantitative Metabolic Imaging

Systems biology aims to understand the complex interactions within biological systems. nih.gov Stable isotope labeling is a cornerstone of this field, particularly for metabolic flux analysis, which measures the rates of metabolic reactions within a cell. nih.govfrontiersin.org [5'-¹³C]2'-deoxyuridine is poised to become a valuable tracer for dissecting the pyrimidine (B1678525) salvage pathway, a critical process for nucleotide synthesis in many organisms and a target for various therapeutic agents.

When introduced to cells, [5'-¹³C]2'-deoxyuridine can be taken up and phosphorylated by cellular kinases, ultimately being incorporated into newly synthesized DNA. By tracking the ¹³C label using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the rate of deoxyuridine incorporation and trace its metabolic fate. nih.govnih.gov This provides a dynamic view of DNA synthesis and nucleotide metabolism, offering insights into how these processes are regulated in response to different stimuli, disease states, or drug treatments. silantes.com

Furthermore, emerging imaging techniques are bringing metabolic analysis from the bulk sample level to the single-cell and tissue level. bruker.com

Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI): The detection of substrates enriched with ¹³C allows for the in vivo tracking of various metabolic pathways. bruker.combiomolther.org Hyperpolarized ¹³C MRI, for instance, dramatically increases the signal from ¹³C-labeled molecules, enabling real-time imaging of metabolic conversions in living organisms. bruker.comescholarship.org

Raman Spectroscopy: This technique can detect the vibrational signatures of molecules. The substitution of a ¹²C atom with a ¹³C atom causes a detectable shift in the Raman spectrum. researchgate.net This "redshift" allows for the imaging of ¹³C-labeled molecules within cells without the need for destructive sample preparation, providing spatiotemporal information on metabolic activity. rsc.orgfrontiersin.org

Secondary Ion Mass Spectrometry (SIMS): Techniques like NanoSIMS can provide quantitative imaging of isotopic labels at the subcellular level, allowing researchers to see where labeled molecules accumulate within organelles. nih.gov

The use of [5'-¹³C]2'-deoxyuridine with these advanced imaging modalities could allow for the visualization of DNA synthesis activity in tissues, providing unprecedented spatial and temporal resolution of cellular proliferation and nucleotide metabolism. nih.gov

Imaging TechniquePrinciplePotential Application with [5'-¹³C]2'-Deoxyuridine
Magnetic Resonance Spectroscopy (MRS) Detects NMR-active nuclei like ¹³C to provide chemical information. bruker.comQuantify deoxyuridine metabolism and DNA synthesis rates in tissues non-invasively. biomolther.org
Hyperpolarized ¹³C MRI Dramatically enhances the ¹³C NMR signal for real-time metabolic imaging. mdpi.comVisualize the flux of deoxyuridine through the salvage pathway in vivo with high sensitivity. escholarship.org
Raman Microspectroscopy Detects isotopic shifts in molecular vibrational frequencies. researchgate.netMap the incorporation of deoxyuridine into the DNA of individual cells to study metabolic heterogeneity. rsc.org
Secondary Ion Mass Spectrometry (SIMS) Mass spectrometry-based imaging of elemental and isotopic composition. sciopen.comDetermine the subcellular localization and concentration of incorporated [5'-¹³C]2'-deoxyuridine. nih.gov

Unraveling Complex Biological Processes with Advanced Isotopic Labeling Strategies

The true power of [5'-¹³C]2'-deoxyuridine may be realized when used in combination with other labeled molecules in advanced experimental designs. studysmarter.co.uk Isotopic labeling is a fundamental technique for tracking molecules and understanding dynamic biological processes. silantes.com

Pulse-chase experiments are a prime example. Cells can be "pulsed" with [5'-¹³C]2'-deoxyuridine for a short period to label a specific cohort of newly synthesized DNA. This can then be "chased" with unlabeled deoxyuridine. By analyzing the fate of the ¹³C-labeled DNA over time, researchers can study DNA stability, repair rates, and the long-term fate of cells that were proliferating at the time of the pulse. This approach is analogous to classic BrdU or EdU labeling but relies on mass-based detection, which can be more quantitative and integrated with other 'omics' analyses. pnas.orgnih.gov

Moreover, multi-isotope labeling strategies can unravel correlations between different metabolic pathways. For example, by growing cells with [5'-¹³C]2'-deoxyuridine and ¹⁵N-labeled amino acids, scientists can simultaneously measure DNA synthesis and protein synthesis using mass spectrometry. nih.gov This allows for a systems-level investigation into the coordination of cell growth and division. These advanced strategies, powered by tracers like [5'-¹³C]2'-deoxyuridine, are essential for building comprehensive models of cellular physiology and disease. nih.gov

Q & A

Q. What are the limitations of using this compound in studying viral DNA synthesis inhibition?

  • Methodological Answer : While structurally similar to antiviral analogs (e.g., idoxuridine), the 13C label does not confer therapeutic activity. Studies must distinguish between isotopic tracing and pharmacological effects. Use competitive inhibition assays with unmodified nucleosides to isolate isotopic vs. chemical impacts .

Data Contradiction and Troubleshooting

Q. Why might this compound exhibit unexpected reactivity in enzymatic assays?

  • Methodological Answer : Isotopic substitution can alter binding kinetics (e.g., kinetic isotope effects). Compare reaction rates with unlabeled controls. For enzymes sensitive to C5′ electronegativity (e.g., thymidylate synthase), use computational docking to assess steric/electronic perturbations .

Q. How to resolve discrepancies in environmental toxicity assessments of this compound?

  • Methodological Answer : Conflicting data may stem from assay sensitivity (e.g., microbial vs. aquatic toxicity models). Standardize testing using OECD guidelines and include isotopic controls. Note that water hazard class 1 (slightly hazardous) applies only to undiluted forms; dilute solutions may require re-evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.